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Compound of Interest

Compound Name: JTT 551

Cat. No.: B3429810

Introduction

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key
negative regulator of the insulin signaling pathway.[1][2][3] By inhibiting PTP1B, JTT-551
enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to
increased GLUT4 translocation to the plasma membrane and consequently, a significant
increase in insulin-stimulated glucose uptake in metabolic tissues like skeletal muscle and
adipocytes.[1][3] These application notes provide a detailed protocol for utilizing JTT-551 in a
glucose uptake assay using L6 rat skeletal myoblasts, a well-established in vitro model for
studying glucose metabolism.

Mechanism of Action

Insulin binding to its receptor (IR) triggers a signaling cascade that is crucial for glucose
homeostasis. A key negative regulatory mechanism in this pathway is the dephosphorylation of
the activated insulin receptor and its substrates (e.g., IRS-1) by PTP1B. JTT-551 acts as a
competitive inhibitor of PTP1B, preventing this dephosphorylation.[4] This prolongs the
activated state of the insulin signaling cascade, leading to a more robust downstream signal,
which culminates in the translocation of GLUT4-containing vesicles to the cell surface and
enhanced glucose transport into the cell. The effect of JTT-551 is insulin-dependent, meaning it
enhances the cellular response to insulin rather than stimulating glucose uptake on its own.[4]
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Figure 1: JTT-551 Signaling Pathway. This diagram illustrates how JTT-551 inhibits PTP1B,
thereby enhancing the insulin signaling cascade to promote GLUT4 translocation and glucose

uptake.

Data Presentation

The following tables present representative data on the effect of JTT-551 on insulin-stimulated
glucose uptake in L6 myotubes. This data is illustrative and serves to demonstrate the
expected dose-dependent effect of JTT-551.

Table 1: JTT-551 Selectivity for PTP1B

Phosphatase Ki (M)
PTP1B 0.22
TCPTP 9.3
CD45 >30
LAR >30

This data demonstrates the high selectivity of
JTT-551 for PTP1B over other protein tyrosine
phosphatases.[1]

Table 2: Effect of JTT-551 on Insulin-Stimulated 2-Deoxy-D-[?H]-Glucose Uptake in L6
Myotubes
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2-DG Uptake (pmol/min/img

Treatment Condition . Fold Increase over Basal
protein)

Basal (No Insulin) 105+1.2 1.0

Insulin (100 nM) 25225 24

Insulin (100 nM) + JTT-551 (10
35.8+£3.1 3.4

HM)

Insulin (100 nM) + JTT-551 (30
43.1+ 3.9 4.1

uM)

Note: The data in this table is
representative and illustrates
the expected outcome of the

experiment.

Experimental Protocols

This section provides a detailed protocol for a radioactive glucose uptake assay using JTT-551
in L6 rat skeletal myotubes. A non-radioactive, fluorescence-based alternative is also
described.

A. Cell Culture and Differentiation of L6 Myoblasts

o Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified atmosphere of 5% CO..

 Differentiation: Once the cells reach confluence, induce differentiation into myotubes by
switching the medium to DMEM containing 2% horse serum. Maintain the cells in this
differentiation medium for 5-7 days, replacing the medium every 48 hours.
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Figure 2: Glucose Uptake Assay Workflow. This diagram outlines the key steps of the in vitro
glucose uptake assay to evaluate the effect of JTT-551.

B. Radioactive Glucose Uptake Assay

Materials:

» Differentiated L6 myotubes in 24-well plates

o Krebs-Ringer-HEPES (KRH) buffer (136 mM NacCl, 4.7 mM KCI, 1.25 mM MgSOa, 1.25 mM
CaClz, 20 mM HEPES, pH 7.4)

e JTT-551 stock solution (in DMSO)

¢ Insulin stock solution

e 2-Deoxy-D-[*H]-Glucose (3H-2DG)

o Unlabeled 2-Deoxy-D-Glucose (2-DG)

e 0.5 M NaOH

¢ Scintillation cocktail

¢ Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

e Serum Starvation: After differentiation, serum starve the L6 myotubes for 4-18 hours in
serum-free DMEM.

e Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer
containing the desired concentrations of JTT-551 (e.g., 10 uM and 30 uM) or vehicle (DMSO)
for 30 minutes at 37°C.

e Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and
incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle instead of insulin.
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e Glucose Uptake: Initiate glucose uptake by adding 3H-2DG (final concentration 0.5 puCi/mL)
and unlabeled 2-DG (final concentration 10 uM) to each well. Incubate for 5-10 minutes at
37°C.

o Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the
cells three times with ice-cold PBS.

e Cell Lysis: Lyse the cells by adding 500 pL of 0.5 M NaOH to each well and incubating for at
least 1 hour at room temperature.

» Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation
cocktail, and measure the radioactivity using a liquid scintillation counter.

o Protein Quantification: Determine the protein concentration in each well using a standard
protein assay (e.g., BCA assay) to normalize the glucose uptake data.

C. Non-Radioactive (Fluorescent) Glucose Uptake Assay
This protocol utilizes a fluorescent glucose analog, such as 2-NBDG or 6-NBDG.

Materials:

Differentiated L6 myotubes in a 96-well black, clear-bottom plate

o Krebs-Ringer-HEPES (KRH) buffer

e JTT-551 stock solution (in DMSO)

« Insulin stock solution

e 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
* Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

e Serum Starvation and Pre-incubation: Follow steps 1 and 2 from the radioactive assay
protocol.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

« Insulin Stimulation: Follow step 3 from the radioactive assay protocol.

e Glucose Uptake: Initiate glucose uptake by adding 2-NBDG (final concentration 50-100 pM)
to each well. Incubate for 15-30 minutes at 37°C.

o Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the
cells three times with ice-cold PBS.

¢ Fluorescence Measurement: Add 100 uL of PBS to each well and measure the fluorescence
using a microplate reader at an excitation wavelength of ~485 nm and an emission
wavelength of ~535 nm.

Conclusion

JTT-551 effectively enhances insulin-stimulated glucose uptake in L6 myotubes in a dose-
dependent manner. The provided protocols offer robust methods for researchers to investigate
the effects of JTT-551 and other PTP1B inhibitors on glucose metabolism in vitro. These
assays are valuable tools for the screening and characterization of potential therapeutic agents
for type 2 diabetes and other metabolic disorders.
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» To cite this document: BenchChem. [Application Notes: JTT-551 for Enhancing Insulin-
Stimulated Glucose Uptake]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3429810#glucose-uptake-assay-protocol-using-jtt-
551]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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